N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB) is a small molecule identified as a selective antagonist of the human Farnesoid X receptor α (hFXRα) [, , ]. FXRα is a nuclear receptor involved in various metabolic processes, including bile acid regulation, glucose and lipid homeostasis, and liver regeneration [, ]. Antagonists of hFXRα have garnered interest for their potential in treating metabolic disorders [, ].
NDB functions as an antagonist of hFXRα by inducing a unique conformational change in the receptor [, , ]. It promotes the formation of hFXRα homodimers, distinct from the active monomeric conformation, and disrupts the interaction between hFXRα and its coactivator, RXRα [, , ]. This antagonistic effect ultimately leads to the downregulation of FXRα target genes involved in gluconeogenesis and bile acid regulation [, , ].
The primary application of NDB, as highlighted in the literature, is its potential as a lead compound for developing anti-diabetic drugs [, , ]. Studies demonstrate that NDB effectively antagonizes hFXRα activity in vitro and in vivo, leading to:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9